(R)-(1-methylpiperidin-3-yl)methanol
Overview
Description
®-(1-methylpiperidin-3-yl)methanol is a chiral compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methylpiperidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-3-methylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like methanol or tetrahydrofuran (THF) . The reaction is usually carried out at low temperatures to control the stereochemistry and yield the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-(1-methylpiperidin-3-yl)methanol may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the corresponding ketone or aldehyde. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-(1-methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: ®-3-methylpiperidine-3-carboxylic acid.
Reduction: ®-3-methylpiperidin-3-ylamine.
Substitution: ®-3-methylpiperidin-3-yl chloride.
Scientific Research Applications
®-(1-methylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of ®-(1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
(S)-(1-methylpiperidin-3-yl)methanol: The enantiomer of ®-(1-methylpiperidin-3-yl)methanol, differing in the spatial arrangement of atoms.
®-(1-methylpiperidin-4-yl)methanol: A structural isomer with the hydroxymethyl group at the fourth carbon atom.
®-(1-ethylpiperidin-3-yl)methanol: A derivative with an ethyl group instead of a methyl group at the nitrogen atom.
Uniqueness
®-(1-methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the hydroxymethyl group at the third carbon atom provides distinct chemical reactivity compared to its isomers and derivatives .
Properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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